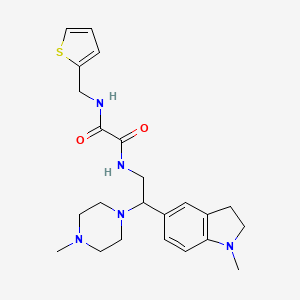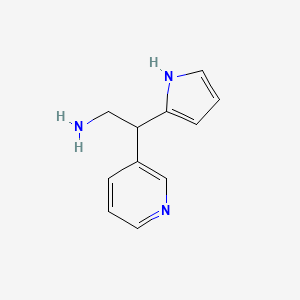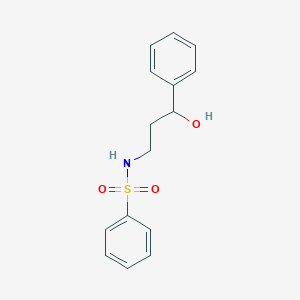![molecular formula C20H19ClN2O2 B3017313 6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 50494-80-9](/img/structure/B3017313.png)
6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a chloro group, a morpholinylmethyl group, and a phenyl group attached to a dihydroquinolinone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
准备方法
The synthesis of 6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the chloro, morpholinylmethyl, and phenyl groups through various substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolinone core or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act by inhibiting selective norepinephrine reuptake, which can affect neurotransmitter levels and signaling pathways .
相似化合物的比较
6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine moiety and may have similar biological activities.
Quinolinone derivatives: These compounds have the quinolinone core and can exhibit a range of chemical and biological properties.
Phenyl-substituted compounds: These compounds contain a phenyl group and may have similar chemical reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
属性
IUPAC Name |
6-chloro-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-15-6-7-18-16(12-15)19(14-4-2-1-3-5-14)17(20(24)22-18)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGMBMKVUXHESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)
![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)

![(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B3017249.png)

![N-{[4-(4-ETHOXYPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE](/img/structure/B3017253.png)
